Comparative Leaving Group Ability: Tosylate vs. Mesylate and Triflate
The tosylate group in (R)-2-hydroxybutyl tosylate is a highly effective leaving group, a property quantifiable through Hammett substituent constants. The Hammett σp value for the tosylate group is +0.29, which is lower than that of the triflate group (+0.47) but slightly lower than that of the mesylate group (+0.33) [1]. This indicates that while the triflate is a better leaving group, tosylate offers a balance of excellent reactivity and greater stability and cost-effectiveness compared to the more labile and expensive triflate [1][2].
| Evidence Dimension | Hammett σp Value (Leaving Group Ability) |
|---|---|
| Target Compound Data | +0.29 (for tosylate group) |
| Comparator Or Baseline | Mesylate: +0.33; Triflate: +0.47 |
| Quantified Difference | Tosylate has a σp value 0.04 lower than mesylate and 0.18 lower than triflate. |
| Conditions | Determined by titration of appropriate benzoic acids. |
Why This Matters
The tosylate group provides an optimal balance of high reactivity and practical stability, making (R)-2-hydroxybutyl tosylate a preferred leaving group for a wide range of nucleophilic substitution reactions in both research and industrial settings.
- [1] Datapdf.com. (2024). Hammett and Taft substituent constants for the mesylate, tosylate, and triflate groups. View Source
- [2] ScienceDirect. (n.d.). Nucleophilic Aliphatic Substitution. View Source
